

N-(2-bromophenyl)dodecanamide SMILES and InChI key

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)dodecanamide

Cat. No.: B310704

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Technical Guide: N-(2-bromophenyl)dodecanamide

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

N-(2-bromophenyl)dodecanamide is a lipophilic N-aryl amide comprising a 12-carbon fatty acid tail (lauric acid derivative) coupled to a 2-bromoaniline headgroup. This molecule belongs to a class of compounds frequently investigated in medicinal chemistry as Quorum Sensing Inhibitors (QSIs), Fatty Acid Amide Hydrolase (FAAH) inhibitor analogs, and biofilm disruptors.

Its structural significance lies in the ortho-bromo substitution, which introduces steric lock and halogen bonding potential, distinct from its para-substituted analogs often found in liquid crystal research. This guide provides the definitive chemical identity, a validated synthesis protocol, and a structural analysis of its biological potential.

Chemical Identity & Descriptors[1][2][3][4]

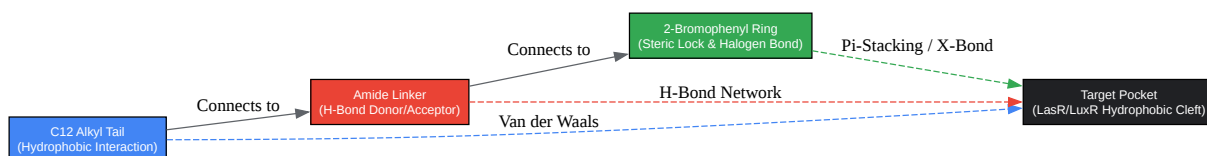
Descriptor	Value / String
IUPAC Name	N-(2-bromophenyl)dodecanamide
Common Name	2'-Bromododecananilide; N-Lauroyl-2-bromoaniline
Molecular Formula	C ₁₈ H ₂₈ BrNO
Molecular Weight	354.33 g/mol
Canonical SMILES	CCCCCCCCCCCC(=O)Nc1ccccc1Br
InChI String	InChI=1S/C18H28BrNO/c1-2-3-4-5-6-7-8-9-10-11-18(21)20-17-15-13-12-14-16(17)19/h12-15H,2-11H2,1H3,(H,20,21)
Predicted LogP	~6.5 - 7.2 (Highly Lipophilic)
H-Bond Donors	1 (Amide NH)
H-Bond Acceptors	1 (Carbonyl O)

Structural Analysis & SAR Logic

The pharmacological utility of **N-(2-bromophenyl)dodecanamide** is best understood through Structure-Activity Relationship (SAR) logic, specifically in the context of bacterial signaling antagonism (Quorum Sensing).

SAR Visualization (Graphviz)

The following diagram deconstructs the molecule into its pharmacophoric elements, explaining the function of each domain in ligand-receptor interactions (e.g., LasR or LuxR inhibition).



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Caption: Pharmacophore deconstruction of **N-(2-bromophenyl)dodecanamide** showing the tripartite interaction model common in quorum sensing inhibitors.

Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Objective: To synthesize **N-(2-bromophenyl)dodecanamide** with >95% purity using standard organic synthesis techniques.

Reagents

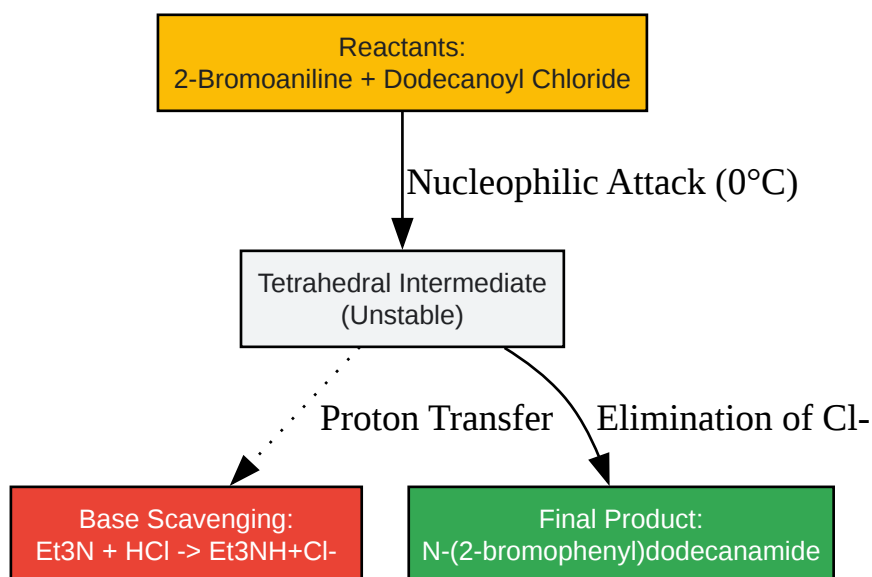
- 2-Bromoaniline (1.0 eq): The nucleophile. Ensure it is free of oxidation (darkening indicates impurities).
- Dodecanoyl Chloride (1.1 eq): The electrophile. Freshly distilled or high-purity commercial grade.
- Triethylamine (Et₃N) (1.2 eq): Proton scavenger to neutralize HCl by-product.
- Dichloromethane (DCM): Anhydrous solvent.

Step-by-Step Procedure

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
- Solvation: Add 2-bromoaniline (10 mmol, 1.72 g) and DCM (50 mL). Stir until fully dissolved.
- Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. Cool the mixture to 0°C using an ice bath.
- Acylation: Add Dodecanoyl chloride (11 mmol, 2.40 g) dropwise over 15 minutes. Critical: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

- Quench & Workup:
 - Add 50 mL of 1M HCl (aq) to the reaction mixture (Quenches unreacted amine and solubilizes Et₃N salts).
 - Separate the organic layer (DCM).
 - Wash organic layer with Sat.[1] NaHCO₃ (50 mL) followed by Brine (50 mL).
- Drying & Isolation: Dry the organic phase over Anhydrous MgSO₄. Filter and concentrate in vacuo (Rotary Evaporator).
- Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Synthesis Workflow Diagram



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Caption: Mechanistic flow of the acylation reaction. The base (Et₃N) drives the equilibrium by trapping the HCl by-product.

Biological Context & Applications[4][9][10] Quorum Sensing Inhibition (QSI)

This molecule mimics the structure of N-acyl homoserine lactones (AHLs), specifically N-dodecanoyl-L-homoserine lactone (

-HSL), utilized by *Pseudomonas aeruginosa* (LasR system).

- Mechanism: The 2-bromophenyl group replaces the lactone ring. The steric bulk of the bromine atom at the ortho position can induce a conformational change in the receptor protein, potentially converting the molecule from an agonist to an antagonist.
- Relevance: Halogenated furanones and amides are well-documented inhibitors of biofilm formation without exerting direct selective pressure (bactericidal activity), reducing the likelihood of resistance development [1, 2].

Fatty Acid Amide Hydrolase (FAAH)

Lipophilic amides are substrates or inhibitors of FAAH. The dodecanoyl chain aligns with the natural substrate (anandamide) binding pocket, while the electron-withdrawing bromine on the phenyl ring modulates the hydrolytic stability of the amide bond.

References

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